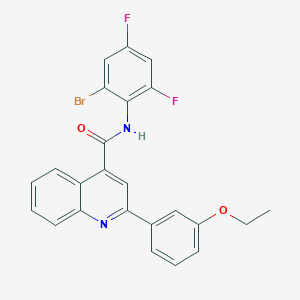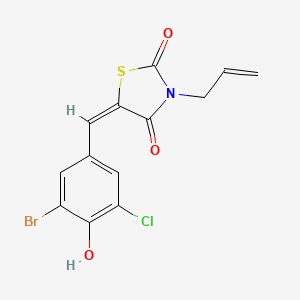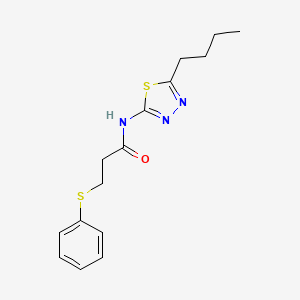
4-(2,4-dichlorophenoxy)-N-(2,4,5-trichlorophenyl)butanamide
描述
4-(2,4-dichlorophenoxy)-N-(2,4,5-trichlorophenyl)butanamide, commonly known as 'Triclosan,' is a synthetic antibacterial and antifungal agent. It was first introduced in the 1960s and is widely used in various personal care products, such as toothpaste, soaps, and hand sanitizers. Triclosan has been the subject of extensive scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been explored.
作用机制
Triclosan's mechanism of action involves its interaction with the bacterial or fungal cell membrane. Triclosan penetrates the cell membrane and disrupts its integrity, leading to leakage of essential cell components and eventual cell death. Triclosan also inhibits the activity of enoyl-acyl carrier protein reductase, an enzyme involved in bacterial fatty acid synthesis.
Biochemical and Physiological Effects:
Triclosan has been shown to have a range of biochemical and physiological effects. It has been shown to affect the thyroid hormone axis in animal studies, leading to alterations in thyroid hormone levels. Triclosan has also been shown to affect the estrogen signaling pathway, leading to alterations in estrogen levels. Triclosan has been detected in human breast milk, urine, and blood, indicating that it can be absorbed into the body.
实验室实验的优点和局限性
Triclosan has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Triclosan is also relatively inexpensive and can be used in small quantities. However, there are some limitations to using Triclosan in lab experiments. Triclosan has been shown to have toxic effects on some aquatic organisms, and its use in personal care products has been restricted in some countries. Triclosan's potential effects on human health and the environment are still being studied, and caution should be exercised when using it in lab experiments.
未来方向
There are several future directions for Triclosan research. One area of interest is the development of new antimicrobial agents that are more effective and have fewer potential side effects than Triclosan. Another area of interest is the study of Triclosan's effects on the environment and its potential to accumulate in the food chain. Finally, the potential effects of Triclosan on human health, including its effects on the endocrine system, require further investigation.
科学研究应用
Triclosan has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, fungi, and viruses. Triclosan's antibacterial activity is due to its ability to disrupt the bacterial cell membrane, leading to cell death. Triclosan has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that adhere to surfaces and can cause infections. Triclosan's antifungal activity is due to its ability to interfere with fungal cell wall synthesis.
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2,4,5-trichlorophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl5NO2/c17-9-3-4-15(13(21)6-9)24-5-1-2-16(23)22-14-8-11(19)10(18)7-12(14)20/h3-4,6-8H,1-2,5H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYRLSWYQFIUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4832776.png)
![1-(4-fluorobenzyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4832780.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4832788.png)

![6-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4832795.png)
![N-[3-(1-azepanyl)propyl]-2-(4-fluorophenoxy)propanamide](/img/structure/B4832804.png)
![2-{[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B4832807.png)
![4-[2,4-bis(allyloxy)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4832816.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide](/img/structure/B4832831.png)
![3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4832836.png)
![2-[5-chloro-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B4832839.png)
